

Leaching of copper from ores using methanesulfonic acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Copper methane sulfonate*

Cat. No.: *B1587584*

[Get Quote](#)

Application Notes & Protocols

Topic: High-Efficiency Leaching of Copper from Oxide and Sulfide Ores Using Methanesulfonic Acid (MSA)

Audience: Researchers, Metallurgists, and Chemical Processing Professionals

Abstract

The extraction of copper from its ores is a cornerstone of modern industry. While sulfuric acid has long been the dominant lixiviant in hydrometallurgy, operational and environmental concerns have driven the search for more efficient and sustainable alternatives.

Methanesulfonic acid (MSA), a strong, biodegradable organic acid, has emerged as a highly promising reagent for copper leaching.^{[1][2][3]} This guide provides a comprehensive overview of the fundamental chemistry, key operational parameters, and detailed laboratory protocols for the leaching of copper from both oxide and sulfide ores using MSA. We delve into the mechanistic advantages of MSA, including the high solubility of its metal salts and its efficacy in complex ore matrices, offering field-proven insights to bridge the gap between theoretical understanding and practical application.^{[1][2][4]}

The Rationale for Methanesulfonic Acid (MSA) in Copper Hydrometallurgy

The selection of a lixiviant is critical to the technical and economic viability of a hydrometallurgical process. MSA presents a unique combination of chemical and physical properties that make it an advantageous alternative to traditional mineral acids like sulfuric acid (H_2SO_4).

Core Advantages of MSA:

- Strong Acidity: With a pKa of -1.9, MSA is a strong acid comparable to sulfuric acid ($\text{pKa} \approx -2.0$), ensuring effective dissolution of acid-soluble minerals.[3][4]
- High Solubility of Metal Salts: Copper(II) methanesulfonate exhibits significantly higher aqueous solubility (2.00 M) compared to copper(II) sulfate (1.35 M).[4] This property is crucial as it can prevent the precipitation of metal salts on the ore surface, which can inhibit further leaching—a phenomenon known as passivation. The high solubility extends to many other metal methanesulfonates, which is beneficial when dealing with complex, polymetallic ores.[2][4][5]
- Environmental Profile: MSA is readily biodegradable, breaking down into sulfate, carbon dioxide, and water.[1][4] It has low toxicity and a very low vapor pressure, reducing the risks associated with volatile acid gases and improving workplace safety.[2]
- Enhanced Performance for Sulfide Ores: For refractory sulfide ores like chalcopyrite (CuFeS_2), MSA-based systems, particularly when paired with an oxidant, have demonstrated superior leaching kinetics and higher copper recovery compared to conventional sulfuric acid systems.[1][6]

Comparative Insights: MSA vs. Sulfuric Acid

While sulfuric acid is inexpensive and widely available, its application has limitations.[1] The primary drawback is the low solubility of certain sulfate salts (e.g., gypsum, anglesite), which can lead to scaling and passivation. In contrast, the high solubility of metal methanesulfonates minimizes these issues.[3][7] Studies have shown that for chalcopyrite, MSA with an oxidant can achieve over 90% copper extraction, whereas sulfuric acid systems often struggle to surpass 40% under similar conditions due to the formation of passivating layers.[5][6]

The Chemistry of Copper Leaching with MSA

The leaching mechanism with MSA depends fundamentally on the ore mineralogy—specifically, whether the primary copper mineral is an oxide or a sulfide.

Leaching of Copper Oxide Ores

Copper oxide ores, such as malachite ($\text{Cu}_2(\text{OH})_2\text{CO}_3$) and azurite ($\text{Cu}_3(\text{OH})_2(\text{CO}_3)_2$), are readily dissolved by MSA in a straightforward acid-base reaction. The acid attacks the carbonate and hydroxide components, liberating the copper ion into solution as copper(II) methanesulfonate.

Reaction for Malachite: $\text{Cu}_2(\text{OH})_2\text{CO}_3(\text{s}) + 4\text{CH}_3\text{SO}_3\text{H}(\text{aq}) \rightarrow 2\text{Cu}(\text{CH}_3\text{SO}_3)_2(\text{aq}) + 3\text{H}_2\text{O}(\text{l}) + \text{CO}_2(\text{g})$

The kinetics of this process are typically fast and are primarily influenced by factors such as acid concentration and temperature.[\[4\]](#)[\[8\]](#)

Leaching of Copper Sulfide Ores

Primary copper sulfide ores, particularly the abundant and refractory chalcopyrite (CuFeS_2), require an oxidative leaching process. The sulfide component must be oxidized to elemental sulfur or sulfate to release the copper. MSA alone is not an oxidizing agent; therefore, it must be paired with an oxidant like ferric ions (Fe^{3+}), hydrogen peroxide (H_2O_2), dichromate ($\text{Cr}_2\text{O}_7^{2-}$), or nitrate (NO_3^-).[\[6\]](#)[\[9\]](#)[\[10\]](#)

Reaction for Chalcopyrite with H_2O_2 as Oxidant: $2\text{CuFeS}_2(\text{s}) + 10\text{CH}_3\text{SO}_3\text{H}(\text{aq}) + 17\text{H}_2\text{O}_2(\text{aq}) \rightarrow 2\text{Cu}(\text{CH}_3\text{SO}_3)_2(\text{aq}) + 2\text{Fe}(\text{CH}_3\text{SO}_3)_3(\text{aq}) + 4\text{H}_2\text{SO}_4(\text{aq}) + 20\text{H}_2\text{O}(\text{l})$

A key challenge in sulfide leaching is the formation of a passivating elemental sulfur layer on the mineral surface, which can block the lixiviant from reaching the unreacted core.[\[5\]](#) However, the texture of the sulfur layer formed in MSA systems can be more porous, allowing for continued lixiviant access.[\[4\]](#) The choice of oxidant is critical; H_2O_2 is effective but requires careful management, while ferric ions are common but can lead to the precipitation of iron compounds like jarosite, which can also passivate the ore.[\[9\]](#)[\[10\]](#)

Figure 1: Generalized leaching mechanisms for copper ores using MSA.

Key Parameters Influencing Leaching Efficiency

Optimizing the leaching process requires a systematic understanding of the variables that control the reaction kinetics and overall copper extraction. The dissolution process often follows a shrinking core model, where the rate can be controlled by diffusion through a product layer or by the chemical reaction at the surface of the unreacted core.[5][8][11]

Parameter	Effect on Leaching Efficiency & Causality
MSA Concentration	<p>Increases efficiency up to an optimal point. Higher concentration provides more H⁺ ions for the reaction. For chalcopyrite, concentrations of 10-30 g/L are often effective.[6] Excessively high concentrations may not significantly improve extraction and can be uneconomical.[5][6]</p>
Temperature	<p>Significantly increases efficiency. Higher temperature increases reaction kinetics. For chalcopyrite, temperatures around 75°C have shown high extraction rates (>90%).[5][6][9] The activation energy (Ea) helps determine the rate-controlling step; values >40 kJ/mol typically indicate chemical reaction control, which is highly temperature-dependent.[5][10][12]</p>
Particle Size	<p>Decreasing particle size increases efficiency. Smaller particles provide a larger surface area for the lixiviant to attack. However, the effect can be less pronounced in chemically controlled reactions compared to diffusion-controlled ones. [4][8]</p>
Oxidant Concentration	<p>Crucial for sulfide ores. The type and concentration of the oxidant directly impact the rate of sulfide oxidation. For H₂O₂, periodic additions can be more effective than a single large dose, as it maintains an optimal redox potential and prevents decomposition.[5][13] For ferric ions, a concentration of ~5 g/L is often a starting point.[6]</p>

Stirring Speed

Minor to moderate effect. Adequate agitation ensures the suspension of particles and reduces the thickness of the liquid film boundary layer, but beyond a certain point, its effect diminishes, especially if the reaction is not diffusion-controlled.[4][8]

Solid-to-Liquid (S/L) Ratio

Impacts reagent consumption and solution concentration. A lower S/L ratio (more liquid) ensures sufficient lixiviant is available but results in a more dilute pregnant leach solution (PLS). A higher S/L ratio is more efficient in terms of reactor volume but may lead to incomplete leaching if reagents are depleted.

Laboratory-Scale Leaching Protocols

These protocols provide a validated starting point for laboratory investigation. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Leaching of Copper Oxide Ore (Malachite) with MSA

Objective: To determine the copper extraction from a malachite-bearing ore using methanesulfonic acid.

Materials & Reagents:

- Representative copper oxide ore sample, pulverized to <75 µm (P80).
- Methanesulfonic acid (MSA), 70% solution.
- Deionized (DI) water.
- Jacketed glass reactor (250 mL) with overhead stirrer, reflux condenser, and temperature probe.

- Heating mantle or water bath.
- Filtration apparatus (vacuum flask, Büchner funnel, filter paper).
- ICP-OES or AAS for copper analysis.

Procedure:

- Setup: Assemble the glass reactor with the overhead stirrer, condenser, and temperature probe. Connect the jacket to a circulating water bath set to the desired temperature (e.g., 50°C).
- Lixiviant Preparation: Prepare 100 mL of the desired MSA solution (e.g., 1.0 M) by diluting the 70% stock solution with DI water. Safety Note: Always add acid to water.
- Leaching: Add the prepared MSA solution to the reactor and allow it to reach the set temperature.
- Ore Addition: Add a precisely weighed amount of the pulverized ore (e.g., 5 g, for a 5% w/v pulp density) to the reactor to start the leach test.
- Sampling: Maintain constant stirring (e.g., 400 rpm). At specified time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a 1 mL aliquot of the slurry using a pipette. Immediately filter the aliquot through a syringe filter to separate solids from the pregnant leach solution (PLS).
- Analysis: Dilute the filtered PLS samples appropriately and analyze for copper concentration using ICP-OES or AAS.
- Termination: After the final time point, turn off the heat and stirring. Filter the entire remaining slurry to separate the final PLS from the leach residue. Wash the residue with DI water and dry it for further characterization if needed.
- Calculation: Calculate the percentage of copper extraction (%E) at each time point using the formula:
$$\%E = (C_t * V) / (M_{ore} * \%Cu_{ore}) * 100$$
 Where: C_t = Copper concentration in solution at time t (g/L), V = Volume of lixiviant (L), M_{ore} = Initial mass of ore (g), $\%Cu_{ore}$ = Copper grade of the initial ore (%).

Protocol 4.2: Oxidative Leaching of Chalcopyrite with MSA and H₂O₂

Objective: To determine the copper extraction from a chalcopyrite concentrate using an MSA-H₂O₂ lixiviant system.

Materials & Reagents:

- Chalcopyrite concentrate, pulverized to <75 µm (P80).
- Methanesulfonic acid (MSA), 70% solution.
- Hydrogen peroxide (H₂O₂), 30% solution.
- Other equipment as listed in Protocol 4.1.

Procedure:

- Setup: Use the same reactor setup as in Protocol 4.1. Set the temperature to 75°C.[\[5\]](#)[\[6\]](#)
- Lixiviant Preparation: Prepare 100 mL of the desired MSA solution (e.g., 30 g/L or ~0.31 M).
[\[6\]](#)
- Leaching: Add the MSA solution to the reactor. Once the solution reaches 75°C, add the weighed chalcopyrite concentrate (e.g., 1 g, for a 1% w/v pulp density).
- Oxidant Addition: This protocol uses periodic oxidant addition to maintain leaching efficiency. [\[13\]](#) Add an initial aliquot of 30% H₂O₂ (e.g., 0.9 mL for a total of 2.7% peroxide over the experiment).[\[5\]](#) Add subsequent 0.9 mL aliquots at 24-hour intervals if the experiment runs for multiple days. Safety Note: H₂O₂ is a strong oxidant. Handle with care and avoid contact with incompatible materials.
- Sampling & Analysis: Follow the sampling and analysis procedure from Protocol 4.1. Time intervals may be longer (e.g., 4, 8, 24, 48, 72, 96 hours) due to the slower kinetics of chalcopyrite leaching.[\[6\]](#)

- Residue Characterization (Self-Validation): After the experiment, the dried leach residue should be analyzed using XRD and SEM-EDS. This is a critical validation step to identify the presence of elemental sulfur or passivating jarosite phases, which helps to explain the observed leaching kinetics.[5][10]

Figure 2: Standard workflow for a laboratory-scale copper leaching experiment.

Post-Leaching Processing: Solvent Extraction (SX)

A significant advantage of the MSA system is its compatibility with downstream processing. The pregnant leach solution (PLS) generated from MSA leaching can be effectively treated using standard solvent extraction (SX) reagents. Studies have demonstrated that LIX-984N-C, a common extractant in the copper industry, can achieve >97% copper extraction from an MSA-based PLS.[14] The loaded organic can then be stripped with sulfuric acid to produce a concentrated, high-purity copper sulfate electrolyte suitable for electrowinning (EW), seamlessly integrating the MSA front-end with conventional back-end processing.[14]

Troubleshooting and Expert Insights

- Issue: Low Copper Extraction in Sulfide Ores.
 - Probable Cause: Passivation by elemental sulfur or jarosite.
 - Expert Insight: Confirm with residue analysis (XRD/SEM). The periodic addition of H₂O₂ is designed to manage the redox potential and mitigate this.[13] If jarosite is forming, controlling the pH and temperature is critical.
- Issue: High Acid Consumption.
 - Probable Cause: Leaching of acid-consuming gangue minerals like carbonates (calcite, dolomite).
 - Expert Insight: Characterize the ore mineralogy thoroughly before leaching. While MSA is effective, high carbonate content will increase operational costs for any acidic lixiviant. A pre-leach or flotation step to remove carbonates may be economically justifiable for high-carbonate ores.
- Issue: H₂O₂ Decomposition.

- Probable Cause: High temperatures and the catalytic effect of certain metal ions (like iron) can cause rapid H_2O_2 decomposition into water and oxygen, reducing its effectiveness as an oxidant.
- Expert Insight: This is precisely why periodic or controlled addition is recommended over adding the entire dose at the start. It maintains a steady concentration of the oxidant, ensuring it is used for leaching rather than decomposition.

Conclusion

Methanesulfonic acid represents a significant advancement in hydrometallurgical leaching technology. Its strong acidity, the high solubility of its metal salts, and its favorable environmental profile position it as a powerful and versatile lixiviant for a new generation of copper extraction processes. For oxide ores, it offers a straightforward and efficient dissolution path. For challenging sulfide ores like chalcopyrite, MSA-based oxidative systems unlock the potential for high copper recoveries under conditions where traditional sulfuric acid systems falter. By understanding the core chemistry and optimizing key parameters as detailed in this guide, researchers and professionals can effectively harness the benefits of MSA to develop more efficient, sustainable, and economically viable copper production flowsheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of the Chemical Reactivity between Sulfuric and Methanesulfonic Acids as a Leaching Agent [j-kirr.or.kr]
- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. WO2019169185A1 - Efficient copper leaching using alkanesulfonic acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Leaching of Copper from Malachite with Methane-sulfonic Acid [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Leaching of copper from ores using methanesulfonic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587584#leaching-of-copper-from-ores-using-methanesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com